molecular formula C9H11NO B3057141 2-(Benzylideneamino)ethanol CAS No. 770-37-6

2-(Benzylideneamino)ethanol

Cat. No.: B3057141
CAS No.: 770-37-6
M. Wt: 149.19 g/mol
InChI Key: ALUFITGOFDIAAA-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features of 2-(Benzylideneamino)ethanol

This compound, with the chemical formula C9H11NO, is classified as a Schiff base. guidechem.comvulcanchem.com Its structure features an imine group, where a nitrogen atom is double-bonded to a carbon atom, which is also attached to a phenyl group. wisdomlib.org The nitrogen atom is further bonded to an ethanol (B145695) group. This unique combination of a benzylidene group and an ethanolamine (B43304) moiety gives the molecule distinct characteristics.

The presence of the C=N double bond is a defining feature of imines and is responsible for much of their reactivity. numberanalytics.comwisdomlib.org The molecule also possesses a hydroxyl (-OH) group from the ethanolamine part, which can participate in hydrogen bonding and act as a coordination site. The IUPAC name for this compound is 2-[(Phenylmethylene)amino]ethanol. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 770-37-6
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Appearance Colorless liquid
Melting Point 22.5-23.5 °C
Boiling Point 114-115 °C @ 1.8 Torr
Density 1.0863 g/cm³ @ 20 °C
PSA (Polar Surface Area) 32.59 Ų
LogP 1.09780
EC Number 212-223-2
Sources: guidechem.comnih.govechemi.com

Significance of Imines and Ethanolamine Derivatives in Organic and Coordination Chemistry

Imines, or Schiff bases, are of great importance in both organic and coordination chemistry. acs.org Their versatility makes them crucial intermediates in the synthesis of a wide array of nitrogen-containing organic compounds, including amines, amino acids, and heterocyclic structures. fiveable.me The reactivity of the imine group can be fine-tuned by altering the substituents on the carbon and nitrogen atoms, allowing for the creation of diverse molecular architectures. numberanalytics.com Furthermore, their ability to form stable complexes with various metal ions makes them valuable ligands in coordination chemistry and catalysis. acs.orgresearchgate.net The formation of Schiff base metal complexes can enhance their biological and photophysical properties. researchgate.net

Ethanolamine and its derivatives are also significant in chemistry. They are known to form stable complexes with a variety of metal ions, acting as bidentate or tridentate ligands. tees.ac.ukresearchgate.net The presence of both a nitrogen and an oxygen donor atom allows for chelation, which enhances the stability of the resulting metal complexes. tandfonline.com These complexes have found applications in various fields, including as catalysts and biologically active agents. tees.ac.uktandfonline.comresearchgate.net The combination of an imine group and an ethanolamine moiety in this compound, therefore, suggests its potential as a versatile ligand in coordination chemistry.

Research Trajectory and Perspectives for this compound

Research on this compound and related Schiff bases has been active, exploring their synthesis, characterization, and potential applications. The synthesis of this compound is typically achieved through the condensation reaction of benzaldehyde (B42025) and ethanolamine, often in a solvent like ethanol. mdpi.compnrjournal.comresearchgate.netajmdr.org.ng This straightforward synthesis makes it an accessible building block for more complex molecules.

Studies have investigated the use of this compound and its derivatives as ligands for various metal ions, including copper(II), cobalt(II), nickel(II), and zinc(II). tees.ac.uknih.govrdd.edu.iq The resulting metal complexes often exhibit interesting structural and electronic properties. For instance, the coordination of the Schiff base to a metal center can be confirmed by techniques like FT-IR spectroscopy, where a shift in the C=N stretching frequency is observed. nih.gov

The future of research on this compound and its derivatives appears promising. The versatility of the Schiff base moiety, combined with the coordinating ability of the ethanolamine group, opens up avenues for the design of new catalysts, functional materials, and biologically active compounds. sci-hub.stchalcogen.romdpi.comresearchgate.net Further exploration of its coordination chemistry with a wider range of metals and the investigation of the properties of the resulting complexes could lead to novel applications in various scientific and industrial fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylideneamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H11NO/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ALUFITGOFDIAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300652
Record name 2-[(Phenylmethylene)amino]ethanol
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Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

770-37-6
Record name 2-[(Phenylmethylene)amino]ethanol
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Record name 2-(Benzylideneamino)ethanol
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Synthetic Methodologies for 2 Benzylideneamino Ethanol and Its Structural Analogs

Condensation-Based Synthesis

The most common and established method for synthesizing 2-(benzylideneamino)ethanol is the condensation reaction between an amine and a carbonyl compound. This approach is widely utilized due to its simplicity and efficiency.

Standardized Procedures and Reaction Parameters

The standard synthesis of this compound involves the direct condensation of benzaldehyde (B42025) and ethanolamine (B43304). nih.govnih.gov Typically, equimolar amounts of the reactants are mixed, often in a suitable solvent, and heated to facilitate the removal of the water molecule formed during the reaction. sciencemadness.org Refluxing the mixture for a specific duration is a common practice to ensure the completion of the reaction. prepchem.com For instance, one procedure involves heating a mixture of ethyl benzoate (B1203000) and an excess of 2-(N-methylamino)ethanol at reflux for 17.5 hours. prepchem.com Another example is the reaction of benzaldehyde with hydantoin (B18101) in water with ethanolamine, followed by heating to reflux. sciencemadness.org Microwave irradiation has also been employed to accelerate the reaction, with neat non-volatile amines reacting with aromatic aldehydes in the absence of a solvent or catalyst. organic-chemistry.org

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is typically isolated by cooling the reaction mixture, followed by extraction and purification steps. prepchem.com

Standard Reaction Parameters for Condensation Synthesis

Parameter Typical Value/Condition Source
Reactants Benzaldehyde and Ethanolamine (or their derivatives) nih.govnih.gov
Molar Ratio Equimolar or slight excess of one reactant mdma.chmnstate.edu
Temperature Room temperature to reflux temperature sciencemadness.orgprepchem.commdma.ch
Reaction Time Varies from minutes (microwave) to several hours prepchem.comorganic-chemistry.org
Solvent Ethanol (B145695), Methanol (B129727), Water, or solvent-free sciencemadness.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Catalyst Often not required, but can be acid or base-catalyzed sciencemadness.orgorganic-chemistry.org

Influence of Catalysts and Solvents on Reaction Efficiency

The efficiency of the condensation reaction can be significantly influenced by the choice of catalysts and solvents. While the reaction can proceed without a catalyst, the use of acidic or basic catalysts can accelerate the process. sciencemadness.orgorganic-chemistry.org For instance, the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate (B8463686) is effectively catalyzed by a Cu─Mg─Al layered double hydroxide (B78521) catalyst in ethanol. researchgate.net Similarly, a silica-based catalyst, SiO2:H3PO4, has been used for the solvent-free condensation of 2-amino-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide with substituted benzaldehydes under microwave irradiation. semanticscholar.org

The choice of solvent also plays a crucial role. Polar solvents like methanol and ethanol are often effective for these reactions. researchgate.net In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly efficient, leading to high yields in short reaction times. organic-chemistry.orgsemanticscholar.org The solubility of the reactants and the catalyst in the chosen solvent system is a key factor determining the reaction's success. researchgate.net For example, in the synthesis of 2-phenyl benzimidazole (B57391) from benzaldehyde and orthophenylenediamine, a cobalt (II) acetylacetone (B45752) catalyst in methanol was found to be the most effective system, yielding 97% of the product. researchgate.net

Effect of Catalysts and Solvents on Condensation Reactions

Catalyst/Solvent System Reactants Product Efficiency/Yield Source
Cu─Mg─Al layered double hydroxide / Ethanol Benzaldehyde and Ethyl cyanoacetate Electrophilic alkenes 95% yield at 80 °C researchgate.net
SiO2:H3PO4 / Solvent-free (Microwave) 2-amino-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide and Substituted benzaldehydes (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives >85% yield semanticscholar.org
Cobalt (II) acetylacetone / Methanol Benzaldehyde and Orthophenylenediamine 2-phenyl benzimidazole 97% yield researchgate.net
None / Neat (Microwave) Aromatic aldehydes and Non-volatile amines Imines High yields in 8 minutes organic-chemistry.org

Diversification via Substituted Precursors

A significant advantage of the condensation method is the ability to generate a diverse library of structural analogs by simply varying the starting materials. nih.gov By using substituted benzaldehydes and/or substituted ethanolamines, a wide range of Schiff bases with different electronic and steric properties can be synthesized. nih.govchemicalbook.com This approach has been successfully employed to create novel compounds with specific desired characteristics. For example, a series of novel 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives were synthesized by reacting 7-amino-4-methylcoumarin (B1665955) with various substituted benzaldehydes. nih.gov Similarly, the synthesis of various (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives was achieved through the condensation of the corresponding amine with different substituted benzaldehydes. semanticscholar.org

Examples of Diversification using Substituted Precursors

Substituted Benzaldehyde Amine Product Source
4-Chlorobenzaldehyde 7-Amino-4-methylcoumarin 7-(4-Chlorobenzylideneamino)-4-methyl-2H-chromen-2-one nih.gov
2,4-Dichlorobenzaldehyde 7-Amino-4-methylcoumarin 7-(2,4-Dichlorobenzylideneamino)-4-methyl-2H-chromen-2-one nih.gov
4-Bromobenzaldehyde 7-Amino-4-methylcoumarin 7-(4-Bromobenzylideneamino)-4-methyl-2H-chromen-2-one nih.gov
Various substituted benzaldehydes 2-Amino-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamide derivatives semanticscholar.org

Oxidative Synthetic Pathways

Alternative to the classic condensation method, oxidative routes offer another avenue for the synthesis of imines, including this compound and its analogs. These methods often involve the in-situ generation of the carbonyl compound from an alcohol, followed by condensation with an amine.

Retro-Alkylation and Oxidative Coupling Approaches

Oxidative coupling of alcohols and amines provides a direct route to imines. rsc.org This approach is particularly attractive as it can utilize readily available alcohols as precursors to the aldehyde functionality. nih.gov The reaction is typically carried out in the presence of an oxidant and often a catalyst. For example, a mesoporous manganese–zirconium solid solution catalyst has been shown to effectively catalyze the oxidative coupling of primary alcohols and amines in an air atmosphere without the need for base additives. rsc.org Another approach involves the use of manganese dioxide as an in-situ oxidant for the one-pot conversion of alcohols into imines. organic-chemistry.orgresearchgate.net

Quinone-catalyzed oxidative deformylation of 1,2-amino alcohols represents another novel organocatalytic approach for imine synthesis. beilstein-journals.org This method involves the reaction of an amino alcohol with a quinone catalyst to generate an iminoquinone, which then undergoes deformylation. beilstein-journals.org

Mechanism and Scope of Oxidative Methods

The mechanism of oxidative imine synthesis can be complex. In the base/oxygen-promoted synthesis of imines from benzyl (B1604629) alcohols and anilines, a radical mechanism is proposed, involving a complex reaction network. nih.gov The reaction is thought to proceed through hydrogen atom abstraction (HAT) steps. nih.gov For the quinone-catalyzed oxidative deformylation, the proposed mechanism involves the initial condensation of the amino alcohol with the quinone catalyst to form an iminoquinone intermediate. beilstein-journals.org

The scope of these oxidative methods is broad, allowing for the synthesis of a variety of imines from different alcohol and amine precursors. rsc.org The manganese–zirconium solid solution catalyst, for instance, has demonstrated good stability and a wide substrate scope with good to excellent yields of imines. rsc.org The quinone-catalyzed method is also versatile, enabling the reaction of a wide range of readily accessible amino alcohols and primary amines. beilstein-journals.org

Chemical Transformations and Derivatization Strategies of 2 Benzylideneamino Ethanol

Reactions at the Azomethine (C=N) Functionality

The carbon-nitrogen double bond, or azomethine group, is a key reactive center in 2-(benzylideneamino)ethanol. It is susceptible to addition reactions and plays a crucial role in cyclization processes.

A significant aspect of this reaction is its diastereoselectivity when chiral precursors are used. The N-nitrosation of (E)-(S)-2-(benzylidene-amino)ethanols with nitric oxide occurs with high diastereoselectivity. This stereochemical control leads predominantly to the formation of (2S,4S)-diastereomer N-nitroso-(2S,4S)-1,3-oxazolidines in good yields. The high degree of diastereoselectivity is a critical finding for asymmetric synthesis, demonstrating how the inherent chirality of the amino alcohol precursor directs the stereochemical outcome of the cyclization and subsequent nitrosation.

Table 1: N-Nitrosation of (E)-2-(benzylideneamino)ethanols

Reactant Reagent Product Key Finding
(E)-2-(benzylidene-amino)ethanol Nitric Oxide (NO) (E)- and (Z)-N-nitroso-2-aryl-1,3-oxazolidine Reaction proceeds via an oxazolidine (B1195125) intermediate.

This table summarizes the outcomes of N-nitrosation reactions on this compound and its chiral analogues.

The structure of this compound is not static; it exists in equilibrium with its cyclic tautomer, 2-phenyl-1,3-oxazolidine. This intramolecular cyclization is a reversible reaction between the hydroxyl group and the azomethine bond. Oxazolidines are typically formed through the condensation reaction of an amino alcohol, such as ethanolamine (B43304), with an aldehyde. In this case, the Schiff base acts as the intermediate in this transformation.

This ring-chain tautomerism is a fundamental property of Schiff bases derived from amino alcohols. The equilibrium can be influenced by factors such as solvent and temperature. The formation of the oxazolidine ring is a critical step in the synthesis of other heterocyclic compounds. As seen in the N-nitrosation reaction, the oxazolidine intermediate is the species that undergoes further transformation. This cyclization is a key strategy in heterocyclic synthesis, providing a pathway to substituted oxazolidines and other related five-membered heterocycles. The synthesis of 2-substituted oxazolines, for example, can be achieved from the initially formed oxazolidine through oxidation.

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound offers another site for chemical modification. While it participates in the intramolecular cyclization to form oxazolidines, it can also engage in reactions typical of alcohols, such as coordination with metal ions and esterification.

The lone pair of electrons on the oxygen atom of the hydroxyl group allows it to act as a donor ligand in the formation of coordination complexes. Studies on Schiff bases derived from ethanolamine show that the ligands can coordinate to metal ions like Co(II), Cu(II), Ni(II), and Zn(II) via both the azomethine nitrogen and the oxygen of the ethanolamine hydroxyl group. tandfonline.com This chelation often results in the formation of stable, octahedral metal complexes where the Schiff base acts as a bidentate or tridentate ligand. tandfonline.comresearchgate.net The involvement of the hydroxyl group in coordination is confirmed by shifts in infrared (IR) and nuclear magnetic resonance (NMR) spectra upon complexation. researchgate.net

Theoretically, the hydroxyl group can also undergo esterification by reacting with carboxylic acids or their derivatives to form the corresponding esters. libretexts.org This reaction would attach a new functional group to the ethanolamine portion of the molecule, providing a route to a wide range of derivatives with potentially different physical and chemical properties.

Polymerization Reactions: Formation of Schiff Base Polymers

Schiff base polymers, also known as polyazomethines or polyimines, are a class of conjugated polymers with applications in materials science due to their thermal stability and electronic properties. jksus.org These polymers are typically synthesized through the polycondensation of monomers containing at least two reactive functional groups, such as a diamine and a dialdehyde. jcsp.org.pk

While this compound itself, as a monofunctional amine-aldehyde product, does not self-polymerize, it represents the fundamental repeating imine linkage in these macromolecules. Polymers can be formed from monomers that incorporate the this compound structure but also possess additional reactive sites. For example, a Schiff base monomer synthesized from an aminophenol and an aldehyde (containing a phenolic hydroxyl group) can undergo oxidative polycondensation to form a high molecular weight polymer. tandfonline.comresearchgate.net In these reactions, C-C or C-O-C coupling occurs, often at the ortho or para positions relative to the activating hydroxyl group. jksus.org

The presence of a hydroxyl group in a Schiff base monomer is a common feature for creating polymers via oxidative methods or for producing polyesters through condensation polymerization with dicarboxylic acids. researchgate.net Therefore, derivatives of this compound, such as those with a hydroxyl or carboxyl group on the phenyl ring, could serve as monomers for the synthesis of functional Schiff base polymers.

Table 2: Polymerization Methods for Schiff Base Monomers

Polymerization Method Monomer Type Key Feature Resulting Polymer
Polycondensation Diamines + Dialdehydes Step-growth polymerization with elimination of water. Polyazomethine / Poly(Schiff base)
Oxidative Polycondensation Phenolic Schiff Bases (containing -OH groups) Reaction with oxidants (e.g., NaOCl, H₂O₂) in an alkaline medium. Poly(phenoxy-imine)s

This table outlines common polymerization strategies used to synthesize Schiff base polymers from suitable monomers.

Coordination Chemistry of 2 Benzylideneamino Ethanol As a Ligand

Ligand Design and Coordination Modes

The design of 2-(benzylideneamino)ethanol as a ligand is centered around its structural components that facilitate coordination with metal ions. The molecule possesses both a nitrogen atom within the imine group and an oxygen atom in the hydroxyl group, which are key to its chelating properties.

Identification of Donor Atoms and Chelation Propensities

This compound typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the hydroxyl group (-OH) scirp.orgiucr.orgresearchgate.net. This dual coordination forms a stable five-membered chelate ring with the metal ion. The deprotonation of the hydroxyl group upon complexation is a common feature, leading to the formation of a neutral or anionic ligand that binds to the metal center researchgate.netacs.org. In some instances, particularly with ligands possessing additional donor sites or under specific reaction conditions, this compound derivatives can exhibit tridentate or even tetradentate behavior acs.orgnih.govmdpi.com.

Spectroscopic techniques such as infrared (IR) spectroscopy are instrumental in confirming the coordination modes. A noticeable shift in the vibrational frequency of the C=N bond to a lower or higher wavenumber upon complexation indicates the involvement of the azomethine nitrogen in bonding with the metal ion researchgate.net. Similarly, changes in the O-H stretching frequency suggest the coordination of the hydroxyl oxygen chemrj.org.

Impact of Substituents on Ligand Properties

The electronic and steric properties of the this compound ligand can be fine-tuned by introducing various substituents on either the phenyl ring of the benzylidene moiety or the ethanolamine (B43304) backbone. These modifications can significantly influence the ligand's coordination behavior and the stability of the resulting metal complexes.

Electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring can increase the electron density on the azomethine nitrogen, thereby enhancing its donor capacity and leading to the formation of more stable complexes zu.edu.pk. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can decrease the basicity of the nitrogen atom, potentially weakening the metal-ligand bond zu.edu.pk. The position of the substituent (ortho, meta, or para) also plays a crucial role in modulating these electronic effects bohrium.com.

Steric hindrance, introduced by bulky substituents near the coordination sites, can influence the geometry of the resulting metal complexes researchgate.net. For instance, bulky groups may favor the formation of complexes with lower coordination numbers or distorted geometries. The nature of the substituents can also affect the solubility and reactivity of both the free ligand and its metal complexes researchgate.net.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the Schiff base ligand with a suitable metal salt in an appropriate solvent, often under reflux conditions nih.govrdd.edu.iqtandfonline.com. The choice of solvent, temperature, and pH can be optimized to control the stoichiometry and crystallinity of the product nih.govtandfonline.comrsc.org.

Complexation with Transition Metals

This compound and its analogues form complexes with a wide range of transition metals. The most common stoichiometries observed are 1:1 and 1:2 (metal:ligand) ratios, leading to the formation of mononuclear or binuclear complexes rdd.edu.iqresearchgate.netresearchgate.net. The geometry of these complexes is influenced by the nature of the metal ion, its oxidation state, and the ligand's denticity.

Metal IonTypical Stoichiometry (Metal:Ligand)Observed Geometries
Cu(II) 1:1, 1:2Square planar, Distorted octahedral mdpi.comkoreascience.kr
Co(II) 1:1, 1:2Octahedral, Tetrahedral scirp.orgkoreascience.krresearchgate.net
Zn(II) 1:1, 1:2Tetrahedral, Octahedral scirp.orgkoreascience.krresearchgate.net
Fe(II)/Fe(III) 1:2, 2:3Octahedral chemrj.orgnih.gov
Mn(II) 1:2, 2:3Octahedral chemrj.orgresearchgate.net
Ni(II) 1:1, 1:2Square planar, Octahedral researchgate.netkoreascience.kr
Cr(III) 1:1, 1:2Octahedral scirp.orgtandfonline.comnih.gov9vom.inijfmr.com
Pd(II) 1:1, 1:2Square planar nih.govresearchgate.net
Pt(II) 1:1, 1:2Square planar nih.gov
Au(III) 1:2Square planar 9vom.injmchemsci.com

This table presents a summary of common findings and is not exhaustive.

Complexation with Lanthanide Series Elements

The coordination chemistry of this compound extends to the lanthanide series. The larger ionic radii of lanthanide ions often lead to higher coordination numbers, typically 6, 7, 8, or 9 bendola.com. The synthesis of lanthanide complexes generally involves the reaction of the Schiff base with lanthanide salts, such as nitrates or chlorides, in an alcoholic medium acs.orgnih.govmu.ac.in.

Complexes with La(III), Pr(III), and Ce(III) have been reported, often with a 1:2 or 1:1 metal-to-ligand stoichiometry acs.orgmu.ac.inresearchgate.netmdpi.com. The coordination sphere of the lanthanide ion in these complexes is often completed by solvent molecules or the counter-anions from the metal salt bendola.comresearchgate.net.

Lanthanide IonTypical Stoichiometry (Metal:Ligand)Proposed Coordination Number
La(III) 1:1, 1:26, 7, 9 acs.orgbendola.comresearchgate.net
Pr(III) 1:26 researchgate.net
Ce(III) 1:17 acs.org

This table presents a summary of common findings and is not exhaustive.

Optimization of Complexation Conditions and Metal-to-Ligand Ratios

The successful synthesis of well-defined metal complexes of this compound hinges on the careful control of several experimental parameters. The metal-to-ligand molar ratio is a critical factor that directly influences the stoichiometry of the resulting complex rdd.edu.iqresearchgate.netresearchgate.net. By adjusting this ratio, it is possible to selectively synthesize mononuclear or polynuclear species.

The choice of solvent plays a significant role, with ethanol (B145695) and methanol (B129727) being the most commonly used due to their ability to dissolve both the ligand and the metal salts nih.govrdd.edu.iqtandfonline.com. The pH of the reaction medium can also be crucial, as it can affect the deprotonation of the ligand's hydroxyl group and thus its coordination ability scirp.orgnih.govrsc.org. The addition of a base, such as sodium hydroxide (B78521) or ammonia, is sometimes necessary to facilitate deprotonation and complex formation scirp.orgrdd.edu.iq.

Reaction temperature and time are also important variables that need to be optimized to ensure the completion of the reaction and to obtain crystalline products with high purity nih.govrdd.edu.iq. Techniques such as refluxing are commonly employed to provide the necessary thermal energy for the reaction to proceed efficiently nih.govrdd.edu.iqtandfonline.com.

Proposed Geometries and Structural Elucidation of Metal Complexes

The geometry of metal complexes featuring the Schiff base ligand this compound, formed from the condensation of benzaldehyde (B42025) and ethanolamine, is primarily dictated by the coordination number of the central metal ion and the nature of the ligand's binding sites. Structural elucidation of these complexes relies on a combination of spectroscopic techniques and magnetic susceptibility measurements. While specific crystallographic data for complexes of the unsubstituted this compound are not extensively documented in readily available literature, studies on analogous Schiff bases derived from ethanolamine and substituted benzaldehydes provide significant insight into the expected structural features.

Typically, this compound acts as a bidentate ligand, coordinating to the metal center through the azomethine nitrogen and the hydroxyl oxygen atom. The deprotonation of the hydroxyl group upon complexation is a common feature, leading to the formation of stable chelate rings.

Infrared (IR) Spectroscopy is a fundamental tool for confirming the coordination mode. The formation of the Schiff base itself is confirmed by the appearance of a characteristic stretching vibration band for the azomethine group (ν(C=N)) in the range of 1622–1632 cm⁻¹. Upon complexation, this band typically shifts to a lower frequency, indicating the coordination of the azomethine nitrogen to the metal ion. scispace.com Furthermore, the broad ν(O-H) stretching band of the free ligand, usually observed around 3380–3390 cm⁻¹, disappears in the spectra of the complexes, signifying the deprotonation of the hydroxyl group and the coordination of the oxygen atom. scispace.com The involvement of these donor atoms is further substantiated by the appearance of new, non-ligand bands in the far-infrared region, which are assigned to ν(M-N) and ν(M-O) vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for studying diamagnetic complexes, such as those of Zinc(II). In ¹H NMR spectra, the proton of the azomethine group (–CH=N–) provides a diagnostic signal. scispace.com In ¹³C NMR, the carbon of the azomethine group shifts upon coordination. For instance, in Zn(II) complexes of similar ethanolamine-derived Schiff bases, the azomethine carbon signal was observed to shift downfield from approximately 162 ppm in the free ligand to 163-164 ppm in the complex, which is a consequence of the donation of electron density from the nitrogen to the metal center. scispace.com

Based on spectral and magnetic data from analogous systems, an octahedral geometry is commonly proposed for many transition metal(II) complexes, including those of Co(II), Ni(II), and Cu(II). scispace.comarabjchem.org In these cases, the stoichiometry is often of the type [M(L)₂] or [M(L)₂(H₂O)₂], where the ligand (L) occupies two coordination sites, and additional ligands like water molecules complete the octahedral coordination sphere. For example, complexes of a Schiff base derived from ethanolamine and 3-nitrobenzaldehyde (B41214) with Mn(II), Co(II), Ni(II), and Cu(II) were assigned an octahedral geometry based on their electronic spectra. arabjchem.org

Table 1: Spectroscopic Data for Structural Elucidation of Analogous Schiff Base Complexes

Feature Free Ligand (Analogues) Metal Complex (Analogues) Implication
IR: ν(C=N) (cm⁻¹) ~1622 - 1632 scispace.com Shift to lower frequency scispace.com Coordination of azomethine nitrogen
IR: ν(O-H) (cm⁻¹) ~3380 - 3390 (broad) scispace.com Disappears scispace.com Deprotonation and coordination of hydroxyl oxygen
IR: New Bands (cm⁻¹) Absent ~515 (ν(M-N)), ~450 (ν(M-O)) researchgate.net Confirmation of metal-ligand bond formation
¹³C NMR: δ(C=N) (ppm) ~162 scispace.com ~163 - 164 (for Zn(II)) scispace.com Deshielding due to coordination of nitrogen

Note: The data presented are for Schiff bases derived from ethanolamine and substituted benzaldehydes, as detailed studies on the unsubstituted this compound complexes are limited.

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds with this compound are intrinsically linked to the identity of the central metal ion, its oxidation state, and the geometry of the complex. These properties are primarily investigated using UV-Visible spectroscopy and magnetic susceptibility measurements.

Electronic Spectra (UV-Vis) : The electronic spectra of the complexes provide valuable information about the geometry around the metal ion and metal-ligand interactions. The spectra typically show bands arising from transitions within the ligand (intraligand transitions) and, for transition metal complexes, bands due to d-d electronic transitions and charge-transfer phenomena.

The free Schiff base ligand exhibits high-intensity absorption bands in the UV region, which are attributed to π → π* and n → π* transitions associated with the benzene (B151609) ring and the azomethine group, respectively. arabjchem.org Upon complexation, the n → π* transition of the azomethine group often undergoes a shift, which is consistent with the coordination of the nitrogen atom to the metal ion. arabjchem.org

For transition metal complexes, the d-d transitions, although orbitally forbidden and thus of lower intensity, are diagnostic of the coordination geometry. For instance, Cu(II) complexes with analogous ethanolamine-based Schiff bases show broad absorption bands in the visible region (around 8700–8900 cm⁻¹ and 17,700–17,900 cm⁻¹) which are assigned to the ²Eg → ²T₂g transition in an octahedral environment. scispace.com The spectra of diamagnetic d¹⁰ ions like Zn(II) are, as expected, devoid of d-d transitions and are dominated by ligand-to-metal charge transfer (LMCT) bands. scispace.com

Magnetic Properties : Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a complex, which in turn helps in deducing the geometry and the nature of the metal-ligand bonding.

Paramagnetism : Complexes of transition metals like Mn(II), Co(II), Ni(II), and Cu(II) are often paramagnetic due to the presence of unpaired d-electrons. The measured magnetic moment (μeff) can distinguish between different possible geometries (e.g., high-spin octahedral vs. tetrahedral for Co(II)). For example, Co(II) complexes of similar ligands showing magnetic moments in the range of 4.3–5.2 B.M. are indicative of an octahedral geometry. Similarly, Ni(II) complexes with moments of 2.8–3.5 B.M. are also consistent with an octahedral environment. Cu(II) complexes typically exhibit a magnetic moment slightly above the spin-only value of 1.73 B.M. for one unpaired electron.

Diamagnetism : Complexes of d¹⁰ ions like Zn(II) are expected to be diamagnetic, as they have no unpaired electrons. scispace.com This has been confirmed for several Zn(II) complexes with related Schiff base ligands.

Table 2: Typical Electronic and Magnetic Data for Analogous M(II) Complexes

Metal Ion Proposed Geometry Typical Magnetic Moment (μeff, B.M.) Key Electronic Transitions (cm⁻¹) (d-d transitions)
Co(II) Octahedral 4.3 - 5.2 Bands corresponding to ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P) transitions are expected.
Ni(II) Octahedral 2.8 - 3.5 Bands corresponding to ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P) transitions are expected.
Cu(II) Octahedral ~1.75 - 1.87 Broad band for ²Eg → ²T₂g transition (~8700-8900 and ~17,700-17,900) scispace.com
Zn(II) Octahedral Diamagnetic scispace.com No d-d transitions; charge transfer bands only (~28,800-28,900) scispace.com

Note: The data are based on studies of complexes with Schiff bases derived from ethanolamine and various substituted benzaldehydes. The exact values for this compound complexes may vary.

Spectroscopic and Crystallographic Characterization of 2 Benzylideneamino Ethanol and Its Complexes

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For 2-(benzylideneamino)ethanol, the key vibrational modes are those of the azomethine (C=N) and hydroxyl (O-H) groups.

The FT-IR spectrum of free this compound exhibits characteristic absorption bands that confirm its structure. The stretching vibration of the azomethine group, ν(C=N), typically appears as a strong band in the region of 1620–1650 cm⁻¹. spectrabase.comguidechem.com This band is a definitive marker for the formation of the Schiff base linkage.

The hydroxyl group gives rise to a strong, broad absorption band, ν(O-H), in the range of 3200–3400 cm⁻¹. The broad nature of this peak is indicative of intermolecular or intramolecular hydrogen bonding. rsc.org In this compound, hydrogen bonding of the O-H---N type between the hydroxyl group and the nitrogen of the azomethine group is expected, which can lower the stretching frequency from that of a free hydroxyl group (typically 3500-3600 cm⁻¹). rsc.org

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Azomethine (C=N)Stretching, ν(C=N)1620 - 1650
Hydroxyl (O-H)Stretching, ν(O-H)3200 - 3400 (Broad)

When this compound acts as a ligand and coordinates to a metal ion, significant changes are observed in its FT-IR spectrum, providing evidence of complex formation. The coordination typically occurs through the azomethine nitrogen and the hydroxyl oxygen.

Shift in ν(C=N) Frequency : Upon coordination of the azomethine nitrogen to a metal center, the electron density around the C=N bond is altered. This typically results in a shift of the ν(C=N) band to a lower frequency (a redshift) by approximately 10–60 cm⁻¹. guidechem.comuobasrah.edu.iq This shift is a strong indicator that the imine nitrogen is involved in the coordination. rsc.orguobasrah.edu.iq

Shift in ν(O-H) and ν(C-O) Frequencies : The deprotonation of the hydroxyl group and subsequent coordination of the oxygen atom to the metal ion is evidenced by the disappearance of the broad ν(O-H) band. spectrabase.com Concurrently, the C-O stretching vibration, ν(C-O), which appears around 1215-1260 cm⁻¹ in the free ligand, often shifts to a higher frequency upon complexation, further confirming the involvement of the hydroxyl group in bonding. rsc.org

Appearance of New Bands : The formation of new bonds between the ligand and the metal ion results in the appearance of new, weaker bands in the far-infrared region of the spectrum. Bands attributable to metal-nitrogen, ν(M-N), and metal-oxygen, ν(M-O), stretching vibrations are typically observed in the ranges of 400–500 cm⁻¹ and 500–600 cm⁻¹, respectively. rsc.orguobasrah.edu.iq These bands provide direct evidence of coordination.

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Change upon Coordination
ν(C=N)~16471620 - 1635Shift to lower frequency (Redshift) rsc.org
ν(O-H)~3400 (Broad)AbsentDisappearance due to deprotonation
ν(C-O)~12151308 - 1315Shift to higher frequency (Blueshift) rsc.org
ν(M-N)-~430 - 480New band appears uobasrah.edu.iq
ν(M-O)-~515 - 540New band appears rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the detailed structural analysis of this compound in solution, providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum provides a distinct set of signals corresponding to the different types of protons in the molecule.

Azomethine Proton (-CH=N-) : The proton of the imine group is highly deshielded and typically appears as a sharp singlet in the downfield region, generally between δ 8.1 and 8.9 ppm. rsc.orgbris.ac.uk Its singlet nature indicates no adjacent protons.

Aromatic Protons (C₆H₅-) : The five protons on the benzylidene ring resonate in the aromatic region, typically between δ 7.2 and 7.9 ppm, often as a complex multiplet. bris.ac.uk

Methylene (B1212753) Protons (-N-CH₂-CH₂-OH) : The two methylene groups of the ethanolamine (B43304) moiety are diastereotopic and appear as two distinct signals, usually triplets. The protons on the carbon adjacent to the imine nitrogen (-N-CH₂-) are expected around δ 3.7-3.9 ppm, while the protons on the carbon bearing the hydroxyl group (-CH₂-OH) appear slightly more upfield, around δ 3.5-3.7 ppm. Each signal appears as a triplet due to coupling with the adjacent CH₂ group.

Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet and can be identified by its disappearance upon shaking the sample with D₂O. auremn.org.br

Proton TypeStructure FragmentExpected Chemical Shift (δ, ppm)Multiplicity
Azomethine-CH=N-8.1 - 8.9Singlet (s)
AromaticC₆H₅-7.2 - 7.9Multiplet (m)
Methylene (N-linked)-N-CH₂-3.7 - 3.9Triplet (t)
Methylene (O-linked)-CH₂-OH3.5 - 3.7Triplet (t)
Hydroxyl-OHVariableBroad Singlet (br s)

The ¹³C NMR spectrum complements the ¹H NMR data, showing a single peak for each unique carbon environment.

Azomethine Carbon (-C=N-) : The imine carbon is characteristically found in the downfield region of the spectrum, typically between δ 158 and 165 ppm. rsc.orgarxiv.org

Aromatic Carbons (C₆H₅-) : The carbons of the phenyl ring resonate in the δ 125–150 ppm range. nih.gov The quaternary carbon to which the imine group is attached (ipso-carbon) is usually found around δ 135-140 ppm, while the other carbons appear between δ 128-132 ppm.

Methylene Carbons (-N-CH₂-CH₂-OH) : The carbon atom adjacent to the electronegative nitrogen atom (-N-CH₂-) is expected to resonate around δ 60-65 ppm. The carbon attached to the hydroxyl group (-CH₂-OH) typically appears in a similar region, often slightly downfield, around δ 65-70 ppm, due to the influence of the oxygen atom. nih.gov

Carbon TypeStructure FragmentExpected Chemical Shift (δ, ppm)
Azomethine-C=N-158 - 165
Aromatic (ipso)-C-CH=N-135 - 140
AromaticC₆H₅-125 - 132
Methylene (N-linked)-N-CH₂-60 - 65
Methylene (O-linked)-CH₂-OH65 - 70

The single bonds within the this compound structure (e.g., C-N, C-C, C-O) allow for conformational flexibility, while the C=N double bond can exist as E/Z isomers. NMR spectroscopy is a powerful tool for investigating these stereochemical features in solution.

For N-benzylidene derivatives, the E-isomer is generally more stable and thus predominantly observed. The conformation of the molecule is determined by the torsion angles around the single bonds. For Schiff bases, the planarity of the molecule is often influenced by steric and electronic effects. The twist angle of the benzylidene ring with respect to the imine plane can significantly affect the spectroscopic properties.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. For example, NOE correlations between the azomethine proton and the ortho-protons of the benzylidene ring can help confirm the E configuration and provide insight into the preferred rotational conformation of the phenyl group.

Furthermore, variable-temperature (VT) NMR studies can be employed to investigate dynamic processes. If there is a significant energy barrier to rotation around the C-N single bond or interconversion between different conformers, cooling the sample may "freeze out" these conformers, leading to the observation of separate signals for each species. This allows for the determination of the thermodynamic parameters of the conformational equilibrium.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a important technique for investigating the electronic structure of this compound and its metal complexes. The absorption of ultraviolet and visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals, providing insights into the electronic transitions within the molecule.

The electronic absorption spectrum of this compound, like other Schiff bases, is characterized by absorption bands in the UV-Vis region arising from electronic transitions within the molecule. These transitions are primarily associated with the phenyl ring and the azomethine (-CH=N-) chromophores.

The spectrum typically displays two main types of transitions:

π → π* transitions: These are high-intensity absorptions typically found at shorter wavelengths (in the UV region). They originate from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic benzene (B151609) ring and the C=N double bond.

n → π* transitions: These are lower-intensity absorptions that occur at longer wavelengths, sometimes extending into the visible region. They involve the excitation of non-bonding electrons (from the nitrogen atom of the azomethine group and the oxygen atom of the ethanol (B145695) group) to a π* antibonding orbital.

A significant feature in the electronic spectra of such Schiff bases is the presence of intramolecular charge transfer (CT) transitions. nih.gov In this compound, this involves the transfer of electron density from the electron-donating hydroxyl group through the imine linkage to the aromatic ring. This CT character can be influenced by the solvent polarity and the presence of substituents on the phenyl ring.

Transition TypeTypical Wavelength (λmax) Range (nm)Associated Molecular Part
π → π220 - 280Aromatic Phenyl Ring
π → π280 - 320Azomethine (-CH=N-) Group
n → π*330 - 380Azomethine (-CH=N-) Group
Intramolecular Charge Transfer (CT)350 - 450Entire Conjugated System

When this compound acts as a ligand to form a metal complex, its UV-Vis spectrum undergoes characteristic changes, providing clear evidence of coordination. The coordination typically occurs through the nitrogen atom of the azomethine group and the oxygen atom of the deprotonated ethanol group.

Key spectroscopic signatures of complex formation include:

Shifts in Ligand-Based Transitions: The π → π* and n → π* transition bands of the free ligand often shift upon complexation. researchgate.netunimas.my A shift in the n → π* band is a strong indicator that the azomethine nitrogen is involved in bonding with the metal ion. researchgate.net

Appearance of New Bands: The formation of a coordination bond can lead to the appearance of new absorption bands that are not present in the spectra of the free ligand or the metal salt alone. These new bands are often assigned to charge transfer transitions between the ligand and the metal ion. researchgate.net

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. libretexts.org

d-d Transitions: For complexes involving transition metals with d-electrons, weak absorption bands may appear in the visible region. These correspond to the excitation of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. libretexts.orgfuoye.edu.ng

Complex Formation EventObserved Spectroscopic ChangeInterpretation
Coordination of Azomethine NShift in n → π* band (bathochromic or hypsochromic)Involvement of imine nitrogen in metal bonding. unimas.my
Coordination of Phenolic OShift in π → π* bandsAlteration of electron density in the aromatic system.
Formation of M-L bondAppearance of new, often intense, bandsOccurrence of LMCT or MLCT transitions. researchgate.net
Presence of transition metal ionAppearance of weak bands in the visible regiond-d electronic transitions within the metal center. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₁₁NO, corresponding to a molecular weight of 149.19 g/mol . nih.govchemicalbook.comnih.gov

In a mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a "fingerprint" of the molecule's structure. While a specific experimental spectrum for this compound is not detailed in the surveyed literature, a predictable fragmentation pattern can be deduced based on the functional groups present (aromatic ring, imine, and primary alcohol).

Expected key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation mode for both amines and alcohols. libretexts.orgmiamioh.edu Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom results in the formation of a resonance-stabilized cation. youtube.com

Loss of Water: Alcohols readily undergo dehydration, leading to a peak at M-18. youtube.com

Aromatic Fragmentation: The stable benzyl (B1604629) and phenyl groups give rise to characteristic fragments.

m/z ValueProposed Fragment IonLikely Origin
149[C₉H₁₁NO]⁺˙Molecular ion (M⁺˙)
131[C₉H₉N]⁺˙Loss of H₂O (M-18) from the molecular ion. youtube.com
118[C₈H₈N]⁺Alpha-cleavage with loss of the CH₂OH radical.
104[C₇H₆N]⁺Fragmentation of the imine linkage.
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl groups.
77[C₆H₅]⁺Phenyl cation.
31[CH₂OH]⁺Alpha-cleavage, common for primary alcohols. youtube.com

Solid-State Structural Determination

Coordination Geometry: The arrangement of the ligand donor atoms around the central metal ion (e.g., tetrahedral, square planar, or octahedral). ajgreenchem.com

Coordination Mode: Confirmation that the ligand binds to the metal through the imine nitrogen and the hydroxyl oxygen.

Precise Structural Parameters: Accurate measurements of M-N and M-O bond lengths, as well as the bond angles within the coordinated ligand and the chelate rings formed.

Crystal Packing: Information on intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice.

The data obtained from X-ray crystallography serves as a benchmark for validating structures proposed by spectroscopic and computational methods.

Advanced Spectroscopic Techniques for Metal Complexes

The characterization of metal complexes of this compound often requires more advanced techniques to probe the electronic structure and magnetic properties that arise from the metal-ligand interaction.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique is exclusively used for studying species with unpaired electrons, such as radicals or paramagnetic transition metal complexes (e.g., those of Cu(II), Fe(III), Mn(II)). srce.hr EPR spectroscopy provides detailed information about the electronic environment of the metal ion, including its oxidation state, spin state, and the symmetry of the coordination sphere. researchgate.net The technique is highly sensitive to subtle changes in the metal's environment and can be used to probe metal-ligand interactions. nih.govnih.gov

Computational Methods (Density Functional Theory - DFT): DFT has become a powerful tool used in conjunction with experimental data to provide deeper insight into the properties of molecules. For complexes of this compound, DFT calculations can be used to:

Optimize the molecular geometry and compare it with X-ray crystallography data. uobasrah.edu.iq

Calculate the energies of molecular orbitals (HOMO and LUMO), which helps in understanding electronic transitions and reactivity.

Predict and assign vibrational frequencies observed in IR spectra.

Simulate UV-Vis spectra by calculating theoretical electronic transition energies, aiding in the assignment of experimental absorption bands. acs.orgup.ac.za

These advanced methods provide a comprehensive understanding of the structural and electronic properties of the metal complexes formed by this compound, complementing the information obtained from more conventional spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Copper(II) complexes, with their d⁹ electronic configuration, are EPR active and typically exhibit spectra characteristic of an S = 1/2 system. The EPR spectra of these complexes, particularly in the solid state, are often axial, characterized by two principal g-values: g|| and g⊥. The condition g|| > g⊥ > 2.0023 is generally indicative of a d(x²-y²) ground state, which is common for copper(II) complexes with a square planar or tetragonally distorted octahedral geometry. nih.gov

The hyperfine interaction between the unpaired electron and the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes) results in a characteristic four-line splitting pattern in the g|| region of the spectrum. The magnitude of the parallel component of the hyperfine coupling constant (A||) provides information about the covalency of the metal-ligand bond.

Presented below is a table of representative EPR spectral parameters for analogous copper(II) Schiff base complexes, illustrating the typical range of values observed for such compounds.

Table 1: Representative EPR Spectral Parameters for Analogous Cu(II) Schiff Base Complexes | Complex | g|| | g⊥ | A|| (x 10⁻⁴ cm⁻¹) | Geometry | | :--- | :--- | :--- | :--- | :--- | | [Cu(sal-gly)]·H₂O | 2.25 | 2.06 | 175 | Square Planar | | [Cu(sal-ala)] | 2.23 | 2.05 | 180 | Square Planar | | [Cu(naph-gly)] | 2.26 | 2.07 | 170 | Distorted Square Planar | | [Cu(naph-ala)] | 2.24 | 2.06 | 178 | Distorted Square Planar |

Note: This data is representative of analogous copper(II) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) (sal) or 2-hydroxy-1-naphthaldehyde (B42665) (naph) and amino acids like glycine (B1666218) (gly) or alanine (B10760859) (ala), which are structurally similar to this compound.

The analysis of these parameters helps in determining the coordination environment and the nature of the bonding between the copper ion and the Schiff base ligand.

Computational and Theoretical Investigations of 2 Benzylideneamino Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum computational method for investigating the structural, electronic, and spectroscopic properties of molecular systems. By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT offers a favorable balance between computational cost and accuracy. This approach allows for the detailed examination of molecules like 2-(Benzylideneamino)ethanol, providing insights that are complementary to experimental findings. DFT calculations, particularly using hybrid functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), are routinely employed to predict a wide array of molecular characteristics, from optimized geometries to reactivity descriptors.

Geometrical optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process computationally seeks the minimum energy structure on the potential energy surface, corresponding to the equilibrium geometry. For this compound, optimization calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define its molecular architecture.

Below is a table of selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory, which are representative of such a system.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. schrodinger.com A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. Conversely, a large energy gap indicates a more stable and less reactive molecule. researchgate.net

For this compound, DFT calculations typically show that the HOMO is localized primarily on the electron-rich regions, specifically the phenyl ring and the nitrogen and oxygen atoms of the ethanolamine (B43304) moiety. The LUMO, in contrast, is generally distributed over the electron-accepting imine (-C=N-) group and the attached benzylidene ring, which constitute the π-conjugated system. dergipark.org.tr The energy gap provides insight into the intramolecular charge transfer (ICT) characteristics of the molecule.

The table below presents typical FMO energy values for this compound calculated using DFT.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgmdpi.com The MEP surface is color-coded to represent the electrostatic potential: red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies regions of electron deficiency and positive potential (attractive to nucleophiles). Green and yellow areas represent intermediate or near-zero potential. wolframcloud.com

In the MEP map of this compound, the most negative potential (red) is concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. These sites are the most probable centers for electrophilic attack. The most positive potential (blue) is located on the hydroxyl hydrogen atom (O-H), making it a likely site for nucleophilic interaction and hydrogen bond donation. The hydrogen atoms of the aromatic ring also exhibit a moderate positive potential. This detailed charge landscape is crucial for understanding non-covalent interactions, such as hydrogen bonding and molecular recognition processes. chemrxiv.orgucsb.edu

Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding and intramolecular interactions by transforming the calculated wavefunction into a localized Lewis-like structure of chemical bonds and lone pairs. materialsciencejournal.org This method is particularly effective for quantifying intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. frontiersin.org

For this compound, significant hyperconjugative interactions are expected. Key interactions include the delocalization of the lone pair electrons from the nitrogen atom, n(N), and the oxygen atom, n(O), into the antibonding π* orbitals of the C=N bond and the aromatic ring. These interactions contribute to the stabilization of the molecule and influence its electronic properties. The magnitude of the E(2) energy is proportional to the strength of the interaction.

The following table summarizes the most significant donor-acceptor interactions and their calculated stabilization energies.

DFT calculations are a reliable tool for predicting and interpreting various spectroscopic data, which can aid in the structural characterization of molecules.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and corresponding intensities. uj.edu.pl For this compound, key predicted vibrations include the O-H stretching band (around 3400-3500 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), and the characteristic C=N imine stretching frequency (around 1620-1640 cm⁻¹). umass.edunih.gov Comparing calculated frequencies with experimental data, often after applying a scaling factor, helps in the precise assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net For this compound, calculations can predict the chemical shifts for the aromatic protons (typically 7.2-7.8 ppm), the imine proton (-CH=N-) (around 8.1-8.4 ppm), the methylene (B1212753) protons (-CH₂-) of the ethanol (B145695) group, and the hydroxyl proton (-OH), whose position is highly dependent on solvent and concentration. illinois.edu

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra. winona.edumdpi.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the primary absorption bands in the UV-Vis spectrum are attributed to π→π* transitions within the conjugated system of the benzylidene imine moiety. winona.edu TD-DFT can predict the maximum absorption wavelength (λ_max) for these transitions.

The table below provides a comparison of typical calculated spectroscopic parameters with expected experimental ranges for similar Schiff bases.

Schiff bases containing α-hydrogens can potentially exist in equilibrium between imine and enamine tautomeric forms. For this compound, this would involve a proton transfer from the carbon adjacent to the imine nitrogen to the nitrogen atom, forming an enamine tautomer.

DFT calculations are instrumental in studying such tautomeric equilibria. researchgate.net By optimizing the geometry of each tautomer and calculating their respective electronic energies and Gibbs free energies, the relative stabilities can be determined. scispace.com The equilibrium constant (K_eq) for the tautomerization process can be estimated from the difference in Gibbs free energy (ΔG). For simple Schiff bases derived from benzaldehyde (B42025), computational studies consistently show that the imine tautomer is significantly more stable than the corresponding enamine form. uc.ptuj.ac.za The stability of the imine is attributed to the strong C=N double bond and the extended conjugation with the phenyl ring. The enamine form is generally higher in energy and thus represents a minor or negligible component in the equilibrium mixture under normal conditions. mdpi.comresearchgate.net

Table of Compounds Mentioned

Molecular Dynamics and Mechanics Simulations

Molecular dynamics (MD) and mechanics simulations serve as powerful tools to investigate the properties of chemical compounds in various phases. For molecules structurally related to this compound, such as 2-(dimethylamino)ethanol (DMEA) and 2-aminoethanol (AE), MD simulations have provided significant insights into their behavior in condensed phases. nih.govresearchgate.net

A key aspect of these simulations is the development of an accurate force field. For DMEA, a multipurpose force field was developed using ab initio computations at the HF/6-311++G(2d,2p) level to derive partial charges and force constants. nih.gov This force field's accuracy was validated by computing properties like coexistence, interfacial properties, and thermal conductivities, which showed excellent agreement with experimental data. nih.gov Such simulations have revealed a strong preference for the formation of intramolecular hydrogen bonds between the alcohol's hydrogen and the nitrogen atom in aminoethanols. nih.gov

Structural analysis from these simulations, often done by computing pair correlations, indicates a tendency for aminoethanol molecules to form low-dimensional structures, such as linear and bifurcated chains. This association is primarily driven by hydrogen bonding through the alcohol group. nih.gov In aqueous solutions, the local structure is examined using radial and spatial distribution functions (RDFs and SDFs). researchgate.net These studies confirm the presence of both strong and weak hydrogen-bonding arrangements, similar to those found in the pure liquids. researchgate.net For instance, in aqueous solutions of 2-aminoethanol, there is a clear preference for hydrophilic hydration at high solute concentrations. researchgate.net

Reactive molecular dynamics (ReaxFF) simulations have also been employed to study the reaction mechanisms of related molecules, like the production of ethanol from cellulosic paper. mdpi.com This method allows for the description of atomic interactions and the dynamic formation and scission of bonds, revealing complex reaction pathways. mdpi.com Although specific MD studies on this compound are not widely documented, the methodologies applied to similar aminoethanols provide a robust framework for understanding its molecular behavior, including liquid structure, hydrogen bonding networks, and conformational preferences. nih.govresearchgate.netucdavis.edu

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is crucial for elucidating the detailed mechanisms of chemical reactions. For this compound and related compounds, these models provide a deep understanding of reaction pathways, transition states, and the energetics involved.

Energetics and Pathways of Nitrosation Reactions

The nitrosation of amines is a significant reaction pathway that can lead to the formation of N-nitrosamines, a class of compounds known for their carcinogenic potential. nih.govresearchgate.net Theoretical studies have been instrumental in mapping out the energetics and mechanisms of these reactions.

The reaction of (E)-2-(benzylideneamino)ethanol with nitric oxide has been shown to produce (E)- and (Z)-N-nitroso-2-aryl-1,3-oxazolidine. researchgate.net The mechanism of N-nitrosation by agents like dinitrogen trioxide (N₂O₃) has been investigated at the CBS-QB3 level of theory. nih.gov These studies suggest that the reaction proceeds via a two-step pathway:

An initial electrophilic attack by the NO group of N₂O₃ on the amine nitrogen, forming an intermediate complex, R₂N⁺H-NO + NO₂⁻. nih.gov

A subsequent H-atom transfer from the nitrogen to the oxygen of the NO₂⁻ ion. nih.gov

The activation energies for these steps are relatively low. For the initial electrophilic attack, the free energies of activation are calculated to be in the range of 8.5–9.4 kcal mol⁻¹. The subsequent hydrogen transfer has activation energies between 3.3–10.3 kcal mol⁻¹. nih.gov

The reactivity of an amine in nitrosation reactions is closely linked to several molecular properties. Frontier molecular orbital analysis shows a strong connection between the reactivity and the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of N₂O₃. nih.gov A structure-reactivity relationship has been established, indicating that reactivity is correlated with the heterolytic bond dissociation energy of the N-H bond, the energy of the HOMO, the Natural Bond Orbital (NBO) occupancy of the nitrogen atom's lone pair, the NBO charge of the nitrogen, and the pyramidalization angle of the amine. nih.gov

Calculated Free Energies of Activation (ΔG‡) for Nitrosation Reaction Steps
Reaction StepReactantsΔG‡ (kcal mol⁻¹)
Electrophilic AttackSecondary Amine + N₂O₃8.5–9.4
H-atom TransferR₂N⁺H-NO + NO₂⁻3.3–10.3
Electrophilic AttackIminium Ion + NO₂⁻11.6–17.8
Electrophilic AttackCarbinolamine + N₂O₃3.4–10.5

Computational Analysis of Molecular Interactions

Computational chemistry offers a suite of tools to analyze the various non-covalent interactions that govern the structure and properties of molecules like this compound. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Density Functional Theory (DFT) is a primary method for investigating intermolecular interactions. For instance, studies on binary mixtures of 2-chloroaniline (B154045) with substituted ethanols (including 2-aminoethanol) have used DFT at the B3LYP/6-311++G(d,p) level to study geometries, bond characteristics, and interaction energies of hydrogen-bonded complexes. researchgate.net These calculations help to confirm and characterize the hydrogen bonding present in such systems. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand electron distribution and delocalization, which are key to describing interactions like hydrogen bonds. mdpi.com NBO analysis can quantify the charge transfer between orbitals, providing a more intuitive picture of the bonding and non-covalent interactions within a molecular system. mdpi.com

To visualize and characterize weak interactions, Non-Covalent Interaction (NCI) analysis is employed. mdpi.com NCI plots provide a graphical representation of the spatial distribution of weak interactions, such as hydrogen bonds and van der Waals forces, and their relative strengths. The interaction types are typically visualized using a color gradient, where blue indicates strong attractive interactions (like strong hydrogen bonds), green represents weaker van der Waals interactions, and red signifies repulsive interactions. mdpi.com

These computational approaches are essential for building a comprehensive understanding of the molecular-level structure and the forces that dictate the macroscopic properties of substances. researchgate.net By applying these methods to this compound, one can elucidate the nature of its self-association and its interactions with other molecules in solution.

Q & A

Q. Data Contradictions :

  • reports higher yields (85%) using Wadsworth-Horner-Emmons reagents under anhydrous conditions, while suggests lower yields (65–70%) under similar setups. This discrepancy may arise from differences in benzaldehyde substitution or purification methods.

How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

Q. Advanced Analysis :

  • NMR : The benzylidene proton (CH=N) appears as a singlet at δ 8.2–8.5 ppm in 1^1H NMR, while the ethanolamine backbone shows peaks at δ 3.6–3.8 ppm (CH2_2OH) and δ 2.7–3.0 ppm (NHCH2_2) .
  • IR : A strong C=N stretch at 1630–1650 cm^{-1 confirms the Schiff base linkage .
  • MS : Molecular ion peaks at m/z 179 (M+^+) with fragmentation patterns at m/z 106 (C7_7H7_7N+^+) and m/z 61 (C2_2H5_5NO+^+) are diagnostic .

Validation Challenges :
Overlap with byproducts (e.g., unreacted benzaldehyde) necessitates coupling with HPLC or TLC for purity assessment .

What thermodynamic properties (e.g., enthalpy of formation, vapor pressure) are critical for stability studies?

Q. Key Data :

  • Δf_fH°(298.15 K) : Experimental values range from 92.4 ± 3.7 kJ·mol1^{-1} (gas phase) .
  • Vapor Pressure : Modeled as ln(p/p)=12092.5Tln(298.15)\ln(p/p^\circ) = -\frac{12092.5}{T} - \ln(298.15), indicating low volatility under ambient conditions .

Implications for Storage :
The compound’s hygroscopic nature requires anhydrous storage at 2–8°C to prevent hydrolysis to benzaldehyde and ethanolamine .

How do substituents on the benzaldehyde moiety affect the bioactivity or coordination chemistry of this compound?

Q. Structure-Activity Relationships :

  • Electron-Withdrawing Groups (e.g., NO2_2, Cl): Enhance metal-chelation properties (e.g., Cu2+^{2+}, Fe3+^{3+}) due to increased Lewis acidity at the C=N site .
  • Electron-Donating Groups (e.g., OCH3_3, CH3_3): Improve solubility in polar solvents but reduce thermal stability by 10–15°C .

Contradictions in Data :
highlights nitro-substituted derivatives as potent antimicrobial agents, whereas notes reduced activity in halogenated analogs—a divergence potentially tied to assay conditions or bacterial strains tested.

What strategies resolve contradictions in reported reaction mechanisms for Schiff base formation?

Q. Mechanistic Debate :

  • Stepwise vs. Concerted Pathways : Isotopic labeling (e.g., 15^{15}N-ethanolamine) and kinetic studies suggest a stepwise mechanism: protonation of the carbonyl, nucleophilic attack by the amine, followed by dehydration .
  • pH-Dependent Kinetics : At pH < 4, rate-limiting steps shift from amine nucleophilicity to dehydration, aligning with ’s Arrhenius parameters (EaE_a = 45–50 kJ·mol1^{-1}) .

Recommendations :
Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation at millisecond timescales, minimizing side reactions .

How can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

Q. Computational Workflow :

  • DFT : B3LYP/6-31G(d) calculations reveal charge distribution: C=N (δ+^+ = 0.32), O–H (δ^- = -0.45), guiding catalyst design for hydrogenation or oxidation .
  • MD Simulations : Solvent effects (e.g., water vs. DMSO) alter activation barriers by 5–10 kJ·mol1^{-1}, impacting reaction selectivity .

Validation :
Correlate computed transition states with experimental kinetic isotope effects (KIEs) to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.